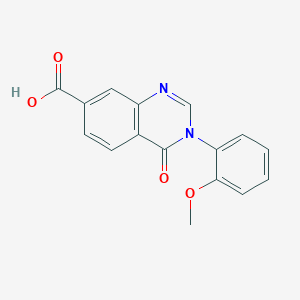

3-(2-Methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Description

3-(2-Methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a quinazoline derivative characterized by a 2-methoxyphenyl substituent at position 3 and a carboxylic acid group at position 7 of the quinazoline-4-one core.

Properties

IUPAC Name |

3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-22-14-5-3-2-4-13(14)18-9-17-12-8-10(16(20)21)6-7-11(12)15(18)19/h2-9H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKLEFHANOJAPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization and oxidation to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of various functional groups, such as halides or alkyl groups.

Scientific Research Applications

The biological relevance of this compound stems from its structural characteristics that allow it to interact with various biological targets. Research has indicated several areas where this compound may have applications:

- Anticancer Activity : Quinazoline derivatives, including this compound, have been studied for their potential to inhibit tumor growth. They may act by interfering with cell cycle progression or inducing apoptosis in cancer cells.

- Antimicrobial Properties : Compounds with quinazoline structures have shown efficacy against various bacterial and fungal strains. The presence of the methoxy group may enhance its lipophilicity, aiding in membrane penetration.

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is valuable in designing drugs targeting metabolic diseases.

Synthesis and Derivatives

The synthesis of 3-(2-Methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves multi-step organic reactions starting from anthranilic acid derivatives. The key steps include:

- Formation of the Quinazoline Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Methoxy Phenyl Group : This step often employs nucleophilic substitution reactions.

- Functionalization : The carboxylic acid group is introduced through hydrolysis or amidation reactions.

Case Studies and Research Findings

Numerous studies have explored the applications of this compound:

- Anticancer Studies : In vitro studies demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

- Antimicrobial Research : A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation.

Mechanism of Action

The mechanism by which 3-(2-Methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Thiol vs. Thioether Linkages: Thiol-containing derivatives (e.g., ) may exhibit enhanced reactivity or binding affinity compared to thioether-linked compounds (e.g., ), though melting points are often higher in thioether derivatives (e.g., 280°C decomp. in ).

Biological Activity: sEH Inhibition: Compounds with thioether or thiol substituents at position 2 (e.g., ) are reported as sEH inhibitors, a target for inflammatory diseases. Structural Flexibility: Aminoalkyl substituents (e.g., ) may improve solubility but reduce thermal stability (decomp. at 288°C vs. 280°C for thioethers).

Research Findings and Implications

Spectroscopic and Analytical Data

- HRMS Validation : High-resolution mass spectrometry (HRMS) is routinely used for structural confirmation (e.g., : observed m/z 347.0259 vs. calculated 347.0257).

- NMR Profiles : Distinctive shifts in $ ^1H $-NMR (e.g., δ 4.62 ppm for -SCH₂ in ) and $ ^{13}C $-NMR (e.g., carbonyl at δ 166.98 ppm ) confirm substituent placement.

Biological Activity

3-(2-Methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Synthesis

The compound features a 4-oxo group, a dihydroquinazoline structure, and a carboxylic acid moiety. The methoxyphenyl substitution is critical for its biological activity. The synthesis typically involves several steps:

- Formation of the Quinazoline Core : This is achieved through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

- Introduction of the Methoxy Group : The methoxy group can be introduced via methylation reactions.

- Carboxylation : The carboxylic acid group is incorporated through carboxylation reactions using carbon dioxide or specific carboxylating agents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines have shown significant anti-proliferative effects. For instance:

- Cell Line Testing : The compound was tested against nine different cancer cell lines, demonstrating moderate to high cytotoxicity with IC50 values in the low micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| Chronic Myeloid Leukemia | 5.6 |

| Breast Cancer | 8.2 |

| Lung Cancer | 7.4 |

This data suggests that the methoxy substitution enhances the cytotoxic activity of quinazoline derivatives.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Candida albicans | 20.0 |

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

The mechanism underlying the biological activity of this compound involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation pathways, thereby inducing apoptosis in cancer cells.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, influencing cellular signaling pathways crucial for tumor growth and survival.

Case Studies and Research Findings

A systematic review of quinazoline derivatives has underscored the importance of structural modifications on biological activity. For example, compounds with phenyl substitutions showed enhanced potency against cancer cell lines compared to their non-substituted analogs.

In particular, one study noted that the presence of a methoxy group significantly improved the inhibitory effects on cell growth compared to other functional groups .

Q & A

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.